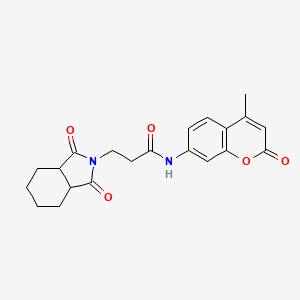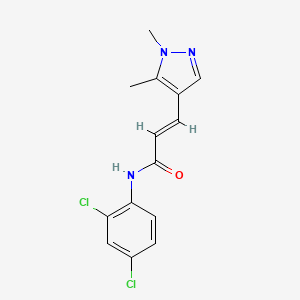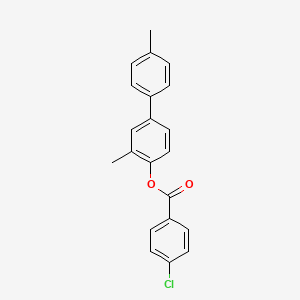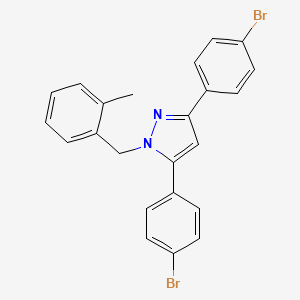![molecular formula C22H20N4O B14921753 (4Z)-4-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14921753.png)
(4Z)-4-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-3-YL]METHYLENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-3-YL]METHYLENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a condensation mechanism, forming the desired product in high to excellent yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent-less reactions and the use of solid acid catalysts like nano-magnetic Fe3O4-based vanadic acid have also been explored to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-{[2,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-3-YL]METHYLENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-{[2,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-3-YL]METHYLENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of signaling cascades that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of the target compound.
1,3-Diphenyl-1H-pyrazol-4-yl derivatives: Compounds with similar pyrazole structures but different substituents.
Indole derivatives: Compounds with a similar aromatic ring system and biological activities.
Uniqueness
What sets 4-{[2,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-3-YL]METHYLENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE apart is its unique combination of a pyrazole ring with a pyridyl and pyrrole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H20N4O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(4Z)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H20N4O/c1-15-12-18(17(3)25(15)20-10-7-11-23-14-20)13-21-16(2)24-26(22(21)27)19-8-5-4-6-9-19/h4-14H,1-3H3/b21-13- |
InChI Key |
REBPHPLMEBXQFT-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(3,5-dibromopyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B14921674.png)
![2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14921682.png)
![4-fluoro-N-{3-[(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B14921690.png)
![N,N-dicyclohexyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B14921703.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B14921704.png)
![N'~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14921709.png)
![4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B14921710.png)





![2,4-dichloro-N'-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide](/img/structure/B14921736.png)
![2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B14921738.png)
